N~1~-(4-chlorophenyl)-N~2~-phenyl-1,2-hydrazinedicarboxamide
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Overview
Description
N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group (-NH-NH-) bonded to two carboxamide groups (-CONH2) and substituted with a 4-chlorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide typically involves the reaction of 4-chlorophenylhydrazine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-chlorophenylhydrazine+phenyl isocyanate→N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide
Industrial Production Methods
On an industrial scale, the production of N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacological agent with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide: Similar in structure but with different substituents on the phenyl rings.
N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide derivatives: Compounds with additional functional groups or modifications to the hydrazine or carboxamide moieties.
Uniqueness
N-(4-chlorophenyl)-N’-phenylhydrazine-1,2-dicarboxamide is unique due to its specific combination of a 4-chlorophenyl group and a phenyl group attached to the hydrazine-1,2-dicarboxamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H13ClN4O2 |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(phenylcarbamoylamino)urea |
InChI |
InChI=1S/C14H13ClN4O2/c15-10-6-8-12(9-7-10)17-14(21)19-18-13(20)16-11-4-2-1-3-5-11/h1-9H,(H2,16,18,20)(H2,17,19,21) |
InChI Key |
VXWMAHVIGLTVHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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